N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as CTET or Compound 1, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of thiazole derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide represents a category of compounds known for their versatile chemical properties and potential in various scientific research fields. The research conducted by Ahmed (2007) focuses on the synthesis of heterocyclic compounds with thiophene-2-carboxamide structures, showcasing their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating the broader class of thiazole derivatives' potential in developing new antibiotics and antibacterial drugs (G. Ahmed, 2007).
Biological Activities and Applications
The study of thiazolo[5,4-d]pyrimidines by El-bayouki and Basyouni (1988) reveals the compound's molluscicidal properties, highlighting its application in controlling schistosomiasis by targeting the B. alexandrina snails, an intermediate host of the disease (K. El-bayouki & W. Basyouni, 1988). Additionally, Bhatia et al. (1998) explore novel photochemical rearrangements of dihydro-1,3-thiazines, contributing to the field of organic synthesis and potential pharmaceutical applications through structural modifications of thiazine derivatives (Shameem H. Bhatia et al., 1998).
Antimicrobial and Antitumor Activities
The synthesis and investigation of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties by Başoğlu et al. (2013) demonstrate the antimicrobial and antiurease activities of thiazole nucleus-containing compounds. This research opens avenues for developing new drugs with improved efficacy against microbial infections (Serap Başoğlu et al., 2013). Haroon et al. (2019) provide insight into the synthesis, characterization, and technological applications of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, indicating their significance in nonlinear optical (NLO) properties and potential use in technology applications (Muhammad Haroon et al., 2019).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-6-5-9-16(12-14)22-19(26)24-20-23-17(13-27-20)18(25)21-11-10-15-7-3-2-4-8-15/h5-7,9,12-13H,2-4,8,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKSACQDGITPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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